molecular formula C21H28O4 B15282786 (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione

(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione

Cat. No.: B15282786
M. Wt: 344.4 g/mol
InChI Key: PIVUIBWKOVQVES-HTYVYVHASA-N
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Description

(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[108002,904,8013,18]icos-17-ene-7,16-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the pentacyclic core. Subsequent steps involve functional group modifications, such as hydroxylation and oxidation, to introduce the hydroxy and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The hydroxy and oxo groups play a crucial role in its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione: Unique due to its specific functional groups and pentacyclic structure.

    This compound analogs: Compounds with similar structures but different functional groups or substitutions.

Uniqueness

The uniqueness of (8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[108002,904,8013,18]icos-17-ene-7,16-dione lies in its specific combination of functional groups and its pentacyclic framework

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione

InChI

InChI=1S/C21H28O4/c1-19-7-5-13(22)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-18-21(20,24)17(23)11-25-18/h9,14-16,18,24H,3-8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21+/m0/s1

InChI Key

PIVUIBWKOVQVES-HTYVYVHASA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC5[C@@]4(C(=O)CO5)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC5C4(C(=O)CO5)O)C

Origin of Product

United States

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